

Spectroscopic Data of (3-Phenyl-2-propen-1-YL)propylamine: A Technical Guide

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Compound of Interest

Compound Name: (3-Phenyl-2-propen-1-YL)propylamine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(3-Phenyl-2-propen-1-YL)propylamine**, also known as N-propylcinnamylamine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a combination of predicted data for the target compound and experimental data for structurally analogous compounds. This approach offers a robust framework for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Compound Identification

- Systematic IUPAC Name: N-propyl-3-phenylprop-2-en-1-amine
- Common Name: N-propylcinnamylamine
- CAS Number: 869941-93-5
- Molecular Formula: $C_{12}H_{17}N$
- Molecular Weight: 175.27 g/mol [\[1\]](#)
- Chemical Structure:

Predicted Spectroscopic Data of (3-Phenyl-2-propen-1-yl)propylamine

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **(3-Phenyl-2-propen-1-yl)propylamine**. These predictions are based on computational models and provide expected values for spectral analysis.

Predicted ^1H and ^{13}C NMR Data

Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Phenyl-H	7.20-7.40 (m)	126.0-128.5
Vinyl-H (C=CH-)	6.20-6.60 (m)	128.0-132.0
Vinyl-H (-CH=C)	6.00-6.40 (m)	125.0-129.0
Allylic-CH ₂	3.30-3.50 (d)	50.0-55.0
N-CH ₂ - (propyl)	2.50-2.70 (t)	48.0-52.0
-CH ₂ - (propyl)	1.40-1.60 (sextet)	22.0-26.0
-CH ₃ (propyl)	0.85-1.00 (t)	11.0-13.0
N-H	1.00-2.00 (br s)	-

Predicted data is based on analogous compounds and predictive models and should be used as a guideline for experimental verification.[\[1\]](#)

Predicted Mass Spectrometry Data

Analysis	Predicted Value
Molecular Ion Peak [M] ⁺	m/z 175

The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound.[\[1\]](#)

Experimental Spectroscopic Data of Analogous Compounds

To provide a comparative reference, this section presents experimental spectroscopic data for two closely related compounds: Cinnamylamine (the parent amine without the N-propyl group) and 3-Phenylpropylamine (the saturated analogue).

Cinnamylamine (3-Phenylprop-2-en-1-amine)

Spectroscopic Data	Values
¹³ C NMR	Spectral data available in databases such as PubChem.[2]
IR (Vapor Phase)	Spectral data available in databases such as PubChem.[2]
MS (GC-MS)	Spectral data available in databases such as PubChem.[2]

3-Phenylpropylamine

Spectroscopic Data	Values
¹ H NMR	Data available from sources like PubChem, acquired on a Varian A-60 instrument.[3]
¹³ C NMR	Data available from sources like PubChem.[3]
IR	IR spectra are available from ChemicalBook.[4]
MS	Mass spectral data is available from the NIST WebBook.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are standard procedures for the characterization of small organic molecules like **(3-Phenyl-2-propen-1-yl)propylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6).[\[1\]](#)[\[6\]](#)
 - For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended.[\[1\]](#)
 - Ensure the sample is fully dissolved. If necessary, use a vortex mixer or gentle heating.
 - Filter the solution through a pipette with a glass wool plug to remove any particulate matter.[\[6\]](#)
 - Transfer the filtered solution into a clean, dry NMR tube and cap it.
- Data Acquisition:
 - Record the spectra on a suitable NMR spectrometer (e.g., 300, 400, or 500 MHz).
 - Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[7\]](#)
 - Acquire standard ^1H and ^{13}C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (for a liquid sample):
 - Neat Liquid (Salt Plates): Place a small drop of the neat liquid between two KBr or NaCl plates. Gently press the plates together to form a thin film.
 - Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[\[8\]](#)
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates or ATR crystal.

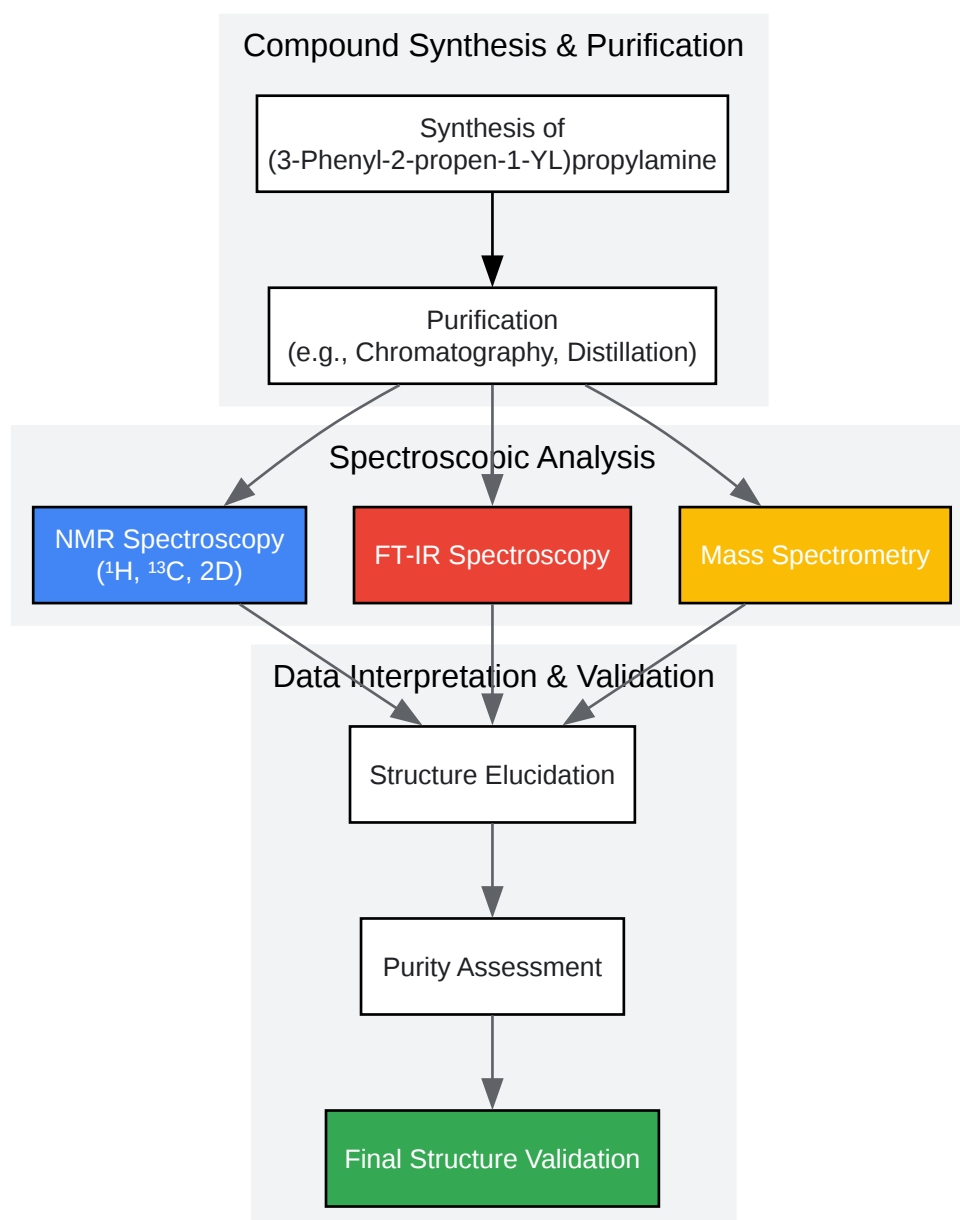
- Place the prepared sample in the spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .^[8]
- The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction:
 - For volatile compounds, a gas chromatography (GC-MS) system is commonly used for sample introduction and separation.
 - Alternatively, direct infusion or a direct insertion probe can be used.
- Ionization:
 - Electron Ionization (EI) is a common method for small organic molecules.^[9] A standard electron energy of 70 eV is typically used to induce fragmentation and produce a characteristic mass spectrum.^[10]
- Data Acquisition:
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
 - The output is a mass spectrum, which is a plot of relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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